N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
Description
This compound features a pyridine core substituted with a cyano group (C≡N) at position 5, a methyl group at position 2, and a 4-methoxyphenyl moiety at position 2. The sulfanyl (-S-) linkage at position 6 connects to a carbamoylmethyl group, which is further substituted with a 4-ethylphenyl carbamoyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .
Properties
Molecular Formula |
C31H27ClN4O3S |
|---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O3S/c1-4-20-5-11-23(12-6-20)35-27(37)18-40-31-26(17-33)29(21-7-15-25(39-3)16-8-21)28(19(2)34-31)30(38)36-24-13-9-22(32)10-14-24/h5-16H,4,18H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
ASTCLWVSROYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
In biological research, the compound's interactions with various biomolecules are of interest. Studies have suggested its potential as a biochemical tool, particularly in understanding enzyme mechanisms and protein interactions.
Medicine
The therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives is being investigated, particularly regarding their pharmacological effects. Research indicates possible applications in treating conditions such as:
- Alzheimer's Disease: Inhibition of acetylcholinesterase (AChE), a target for Alzheimer's treatment.
- Antibacterial Activity: Exhibiting effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties: Potential to reduce inflammation, which is crucial in various chronic diseases.
Research indicates that this compound may exhibit significant biological activities:
Antibacterial Activity
Studies have shown that derivatives similar to N-(4-Chlorophenyl)-5-cyano compounds possess notable antibacterial properties. For example, compounds with the chlorophenyl moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of enzymes such as AChE and urease. This inhibition is crucial for developing treatments for neurological disorders and managing urinary tract infections.
Anti-inflammatory and Anticancer Properties
Research highlights the effectiveness of similar pyridine derivatives in inhibiting tumor cell proliferation and reducing inflammation, suggesting broader therapeutic applications.
Case Study 1: Antibacterial Screening
A study evaluated synthesized pyridine derivatives for antibacterial activity against various strains. The results indicated that compounds structurally similar to N-(4-Chlorophenyl)-5-cyano derivatives exhibited significant antibacterial effects, suggesting a common mechanism based on structural features.
Case Study 2: Enzyme Inhibition Assay
A comparative study assessed the enzyme inhibition potential of various pyridine derivatives. Results showed that compounds containing the sulfanyl group had the highest inhibition rates against AChE, reinforcing the therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives in neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfanyl Group
Compound A: N-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide (CAS 375835-02-2)
- Key Difference : The sulfanyl group is linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety instead of a carbamoylmethyl-4-ethylphenyl group.
- Implications :
Compound B: N-(4-Chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Key Difference : The pyridine ring is partially saturated (1,4-dihydropyridine), and the sulfanyl group is attached to a 3-methylphenyl-substituted oxoethyl moiety.
- Implications: Saturation of the pyridine ring may reduce aromatic stacking interactions but improve conformational flexibility.
Heterocyclic Core Modifications
Compound C : N-(4-Chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Key Difference : A tetrahydropyrimidine core replaces pyridine, with a thioxo (C=S) group at position 2.
- The formyl group at position 3 introduces reactivity for further derivatization .
Compound D : Furo[2,3-b]pyridine derivatives (e.g., 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide)
- Key Difference : A fused furan ring replaces the pyridine core.
- Implications :
Pharmacological and Physicochemical Properties
Structural Insights from NMR Data
- highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in related compounds. For the target compound, the 4-methoxyphenyl and 4-ethylphenyl groups likely perturb these regions, affecting hydrogen bonding and electronic environments .
Biological Activity
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 571.1 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Chlorophenyl group : Often associated with antibacterial and antifungal properties.
- Cyano group : Known for its role in enhancing bioactivity.
- Sulfanyl group : Linked to enzyme inhibition and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C31H27ClN4O3S |
| Molecular Weight | 571.1 g/mol |
| InChI | InChI=1S/C31H27ClN4O3S |
| InChIKey | IEKLYNPVBLLWIN-UHFFFAOYSA-N |
Antibacterial Activity
Studies have indicated that compounds similar to N-(4-Chlorophenyl)-5-cyano derivatives exhibit significant antibacterial activity. For instance, compounds with the chlorophenyl moiety demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties. For example, studies have highlighted the effectiveness of similar pyridine derivatives in inhibiting tumor cell proliferation and reducing inflammation .
The biological activity of N-(4-Chlorophenyl)-5-cyano compounds can be attributed to their ability to interact with various biological targets:
- Binding to proteins : The compound's structure allows it to bind effectively with proteins such as bovine serum albumin (BSA), which can enhance its pharmacological effectiveness .
- Docking studies : Computational docking studies reveal how these compounds interact with amino acids in target enzymes, providing insights into their inhibitory mechanisms .
Case Study 1: Antibacterial Screening
In a study conducted on synthesized derivatives of pyridine compounds, several showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds were noted for their structural similarities to N-(4-Chlorophenyl)-5-cyano derivatives, suggesting a common mechanism of action based on structural features .
Case Study 2: Enzyme Inhibition Assay
A comparative study evaluated the enzyme inhibition potential of various pyridine derivatives. The results indicated that compounds containing the sulfanyl group exhibited the highest inhibition rates against AChE, reinforcing the therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives in neurological disorders .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:
- Step 1 : Formation of the pyridine scaffold via cyclization of precursor reagents (e.g., cyanopyridine derivatives).
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often using a carbamoylmethylthio intermediate.
- Step 3 : Substituent attachment (e.g., 4-chlorophenyl, 4-methoxyphenyl) through coupling reactions like Suzuki-Miyaura or Ullmann-type cross-coupling . Key variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening includes:
- Enzyme inhibition : Kinase or protease assays (IC determination) with recombinant proteins.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological steps:
- Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulation.
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Dose-response refinement : Adjust dosing intervals based on half-life data from pharmacokinetic studies .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading, solvent ratio.
- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 5 mol% Pd(OAc), DMF:HO 4:1).
- Byproduct analysis : TLC or HPLC tracks side reactions (e.g., hydrolysis of the cyano group) .
Q. How do crystallographic data resolve structural ambiguities in polymorphic forms?
- Twinned crystal analysis : Use SHELXL to refine overlapping diffraction patterns.
- Hydrogen-bond networks : Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) across polymorphs.
- Thermal stability : DSC correlates crystal packing with melting points .
Q. What computational methods predict SAR for derivatives with modified substituents?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- QSAR modeling : Hammett constants (σ) or logP values correlate substituent electronic effects with bioactivity.
- Example SAR table :
| Substituent (R) | logP | IC (nM) | Notes |
|---|---|---|---|
| 4-OCH | 3.2 | 120 ± 15 | Enhanced solubility |
| 4-Cl | 4.1 | 85 ± 10 | Higher potency, lower solubility |
| 4-NH | 2.8 | 200 ± 20 | Reduced activity due to H-bond competition |
Methodological Notes
- Data contradiction analysis : Cross-validate spectroscopic and crystallographic data to confirm regiochemistry. For example, conflicting NMR signals may arise from dynamic rotational isomerism, resolved via variable-temperature NMR .
- Advanced characterization : Use synchrotron XRD for high-resolution crystallography of low-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
